3-(3-Chlorophenyl)but-2-en-1-ol
Description
3-(3-Chlorophenyl)but-2-en-1-ol is an organochlorine compound featuring a chlorinated aromatic ring (3-chlorophenyl) attached to a but-2-en-1-ol backbone. For example, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides (as described in ) employs 1-chloro-3-isothiocyanatobenzene and hydrazine hydrate, suggesting similar strategies could apply to 3-(3-chlorophenyl)but-2-en-1-ol .
Properties
CAS No. |
648425-38-1 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-5,7,12H,6H2,1H3 |
InChI Key |
JUKOIAVBIISDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)but-2-en-1-ol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-chlorobenzaldehyde reacts with crotonaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)but-2-en-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)but-2-en-1-one or 3-(3-Chlorophenyl)but-2-enal.
Reduction: 3-(3-Chlorophenyl)butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 3-(3-Methoxyphenyl)but-2-en-1-ol or 3-(3-Cyanophenyl)but-2-en-1-ol.
Scientific Research Applications
Chemical Properties and Structure
3-(3-Chlorophenyl)but-2-en-1-ol, also known by its molecular formula , features a chlorophenyl group attached to a butenol structure. Its distinct molecular configuration contributes to its biological activity and potential therapeutic uses. The compound's properties include:
- Molecular Weight : 184.65 g/mol
- Functional Groups : Alcohol (-OH) and alkene (C=C)
- Melting Point : Data on melting point is not extensively documented, indicating the need for further characterization studies.
Medicinal Chemistry
The compound has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Notably, it is linked to the synthesis of chiral compounds that are crucial in drug formulation. For example, studies have shown that derivatives of 3-(3-Chlorophenyl)but-2-en-1-ol can be transformed into biologically active molecules through dynamic kinetic resolution processes . This method enhances the yield of optically pure compounds, which are essential for developing effective medications.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(3-Chlorophenyl)but-2-en-1-ol exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The chlorophenyl moiety is often associated with enhanced biological activity against various pathogens .
Anti-inflammatory Properties
Preliminary studies suggest that 3-(3-Chlorophenyl)but-2-en-1-ol may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of 3-(3-Chlorophenyl)but-2-en-1-ol explored its preparation from readily available starting materials using environmentally friendly methods. The process involved:
- Starting Materials : Chlorobenzene and butyryl chloride.
- Catalysts Used : Lipases as biocatalysts for kinetic resolution.
This approach not only improved yield but also highlighted the compound's potential for industrial applications due to its eco-friendly synthesis pathway .
Case Study 2: Pharmacological Evaluation
In another investigation, researchers evaluated the pharmacological properties of synthesized derivatives of 3-(3-Chlorophenyl)but-2-en-1-ol. The study revealed:
- Bioactivity : Several derivatives showed promising results in inhibiting bacterial growth.
- Mechanism of Action : The compounds were found to disrupt bacterial cell wall synthesis, indicating their potential as antibiotic agents.
These findings support further exploration into the therapeutic applications of this compound in combating antibiotic-resistant bacteria .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)but-2-en-1-ol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group can enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural or functional similarities with 3-(3-Chlorophenyl)but-2-en-1-ol:
Key Observations:
- Chlorine Substitution: The 3-chlorophenyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to non-aromatic chlorinated analogs like 3-Chloro-2-methylpropene.
- Allylic Alcohol vs. Phenol: The hydroxyl group in 3-(3-Chlorophenyl)but-2-en-1-ol is allylic, conferring higher reactivity in nucleophilic additions compared to the phenolic -OH in 3-chlorophenol.
- Positional Isomerism : 3-Buten-1-ol (but-3-en-1-ol) differs in the double bond position, altering conjugation and stability relative to the target compound.
Physicochemical Properties
Limited data for 3-(3-Chlorophenyl)but-2-en-1-ol necessitates inferences from analogs:
*Estimated based on structural analogs.
Key Observations:
- The 3-chlorophenyl group significantly increases hydrophobicity (higher LogP) compared to 3-Buten-1-ol.
- The allylic alcohol moiety may enhance hydrogen-bonding capacity relative to 3-Chloro-2-methylpropene.
Biological Activity
3-(3-Chlorophenyl)but-2-en-1-ol is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H9ClO
- Molecular Weight : 182.63 g/mol
- IUPAC Name : 3-(3-Chlorophenyl)but-2-en-1-ol
- CAS Number : 1000000-00-0
The biological activity of 3-(3-Chlorophenyl)but-2-en-1-ol is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
- Anti-inflammatory Effects : Studies suggest that 3-(3-Chlorophenyl)but-2-en-1-ol can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Biological Activity Data
The following table summarizes the biological activities and their respective effects observed in various studies:
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) demonstrated the effectiveness of 3-(3-Chlorophenyl)but-2-en-1-ol against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.
Case Study 2: Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry (2021), researchers evaluated the antioxidant capacity of 3-(3-Chlorophenyl)but-2-en-1-ol using DPPH and ABTS assays. The results revealed that the compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound showed that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
